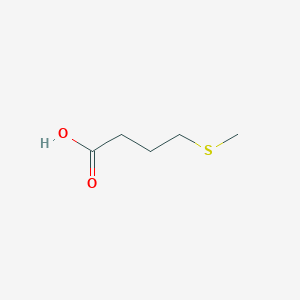
4-(Methylsulfanyl)butanoic acid
Übersicht
Beschreibung
“4-(Methylsulfanyl)butanoic acid” is a compound with the molecular formula C5H10O2S . It has a molecular weight of 134.20 g/mol . It is also known by other names such as “4-(Methylthio)butanoic acid”, “Butanoic acid, 4-(methylthio)-”, and "4-methylsulfanylbutanoic acid" .
Synthesis Analysis
The compound can be synthesized by the oxidation of 2-methylbutanal, which is formed from the reaction of ethylene with an aldehyde or ketone .
Molecular Structure Analysis
The IUPAC name for this compound is "4-methylsulfanylbutanoic acid" . The InChI representation is "InChI=1S/C5H10O2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)" and the Canonical SMILES representation is "CSCCCC(=O)O" .
Chemical Reactions Analysis
The compound is functionally related to a butyric acid and a L-methionine . It is a conjugate acid of a 4-methylthio-2-oxobutanoate .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 134.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 134.04015073 g/mol . The topological polar surface area of the compound is 62.6 Ų . The heavy atom count is 8 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“4-(Methylsulfanyl)butanoic acid” is used as a building block in chemical synthesis . It’s a part of various complex compounds, contributing to their unique properties .
Animal Feed Supplement
This compound is a natural precursor in methionine biosynthesis . Synthetic “4-(Methylsulfanyl)butanoic acid” has been used on an industrial scale as a supplement to animal feeds to boost methionine production, particularly in farmed poultry .
Cell Analysis Methods
“4-(Methylsulfanyl)butanoic acid” is used in cell analysis methods . It’s a part of the process that helps in understanding cellular functions and behaviors .
Gene Research
This compound is also used in gene research . It contributes to the study of gene expressions and interactions .
Healthcare Research
“4-(Methylsulfanyl)butanoic acid” is used in healthcare research . It’s a part of the process that helps in understanding diseases and developing treatments .
Science Education
This compound is used in science education . It’s a part of the curriculum that helps students understand complex chemical reactions .
Wirkmechanismus
Safety and Hazards
The compound should be handled with care to avoid contact with skin and eyes . Dust formation should be avoided and breathing mist, gas, or vapors should be prevented . Personal protective equipment should be used and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Zukünftige Richtungen
“4-(Methylsulfanyl)butanoic acid” is a natural precursor in methionine biosynthesis . For decades, synthetic HMTBA has been used on an industrial scale as a supplement to animal feeds in order to boost methionine production, particularly in farmed poultry . This suggests that the compound could have potential applications in the field of animal nutrition.
Eigenschaften
IUPAC Name |
4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSUAILXEZKWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954166 | |
| Record name | 4-(Methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfanyl)butanoic acid | |
CAS RN |
32391-97-2 | |
| Record name | Methylthiobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulfanyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 4-(methylsulfanyl)butanoic acid?
A1: The crystal structure of 4-(methylsulfanyl)butanoic acid, a common poultry feed supplement, reveals important information about its molecular arrangement. [] The asymmetric unit contains two conformationally distinct molecules, indicating potential for diverse interactions. [] Furthermore, these molecules engage in a two-dimensional hydrogen-bonding network, [] which could influence its properties such as solubility and stability. Understanding these structural details can provide insights into its biological activity and guide the design of related compounds.
Q2: How does the structure of 4-(methylsulfanyl)butanoic acid derivatives impact their interactions?
A2: Research on derivatives like (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid highlights the role of specific structural features in molecular interactions. [] For instance, the presence of the 1,3-dioxoisoindolin-2-yl unit and its orientation relative to the carboxylate group directly influences the formation of intramolecular and intermolecular hydrogen bonds. [] These interactions dictate how these molecules arrange themselves in the solid state, impacting their physicochemical properties.
Q3: Can you elaborate on the applications of 4-(methylsulfanyl)butanoic acid derivatives in different fields?
A3: 4-(methylsulfanyl)butanoic acid derivatives exhibit potential in diverse fields. For instance, a disulfanyl hypopigmenting peptide (dSHP) incorporating 4-(methylsulfanyl)butanoic acid has been explored for its use in cosmetic compositions due to its promising whitening efficacy. [] This highlights the potential of modifying 4-(methylsulfanyl)butanoic acid to develop compounds with desirable biological activities for specific applications.
Q4: How do carboxamide derivatives of 4-(methylsulfanyl)butanoic acid interact with proteins?
A4: Studies using ultrasonic interferometry reveal the interaction of carboxamide derivatives of 4-(methylsulfanyl)butanoic acid, such as 2-{[2-(cyclohexycarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA), with bovine serum albumin (BSA). [] These interactions are influenced by pH, with stronger binding observed at acidic pH. [] The association constants (K f) determined through Scatchard analysis provide quantitative insights into the binding affinity. [] Understanding such interactions with proteins is crucial as it can affect the compound's distribution, metabolism, and efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







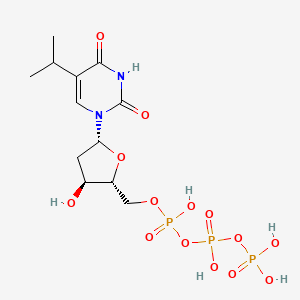
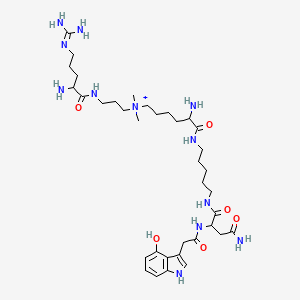



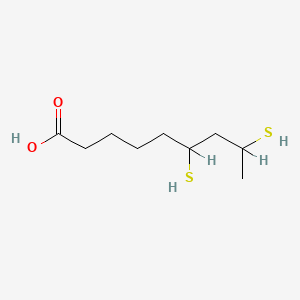
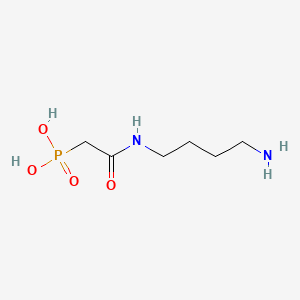
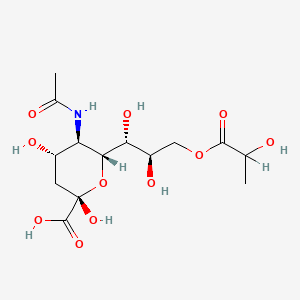

![3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1218276.png)